IDH-C227 - 1355324-14-9

IDH-C227

Catalog Number: EVT-1486678
CAS Number: 1355324-14-9
Molecular Formula: C₃₀H₃₁FN₄O₂
Molecular Weight: 498.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IDH-C227 is a small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1. This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with mutations in the IDH1 gene, particularly in gliomas and acute myeloid leukemia. Mutant isocitrate dehydrogenase enzymes, such as those with the R132H mutation, exhibit neomorphic activity that leads to the production of D-2-hydroxyglutarate, an oncometabolite that disrupts normal cellular metabolism and promotes tumorigenesis.

Source and Classification

IDH-C227 is classified as a selective inhibitor of mutant isocitrate dehydrogenase 1. It was developed through a series of synthetic modifications aimed at enhancing its efficacy against IDH1 mutations. The compound's development is rooted in understanding the metabolic pathways altered by IDH mutations, which are prevalent in various cancers.

Synthesis Analysis

Methods

The synthesis of IDH-C227 involves several steps that utilize organic chemistry techniques to construct the compound from simpler precursors. The synthesis typically employs:

  • Ugi Reaction: A multi-component reaction that allows for the formation of complex molecules with high efficiency. This method minimizes synthetic difficulties by combining amines, carboxylic acids, and isocyanides.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products and unreacted materials.

Technical Details

The synthesis route may involve the following general steps:

  1. Formation of Ugi Adducts: Reacting a primary amine with a carboxylic acid and an isocyanide under acidic or basic conditions to form an intermediate adduct.
  2. Cyclization: Further chemical transformations lead to the formation of cyclic structures that enhance the binding affinity for mutant isocitrate dehydrogenase.
  3. Final Purification: Utilizing high-performance liquid chromatography to achieve the desired purity level for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of IDH-C227 features a unique arrangement that allows it to selectively bind to mutant isocitrate dehydrogenase 1. The compound's structure includes:

  • A central scaffold that provides stability and facilitates interaction with the enzyme's active site.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular formula and weight of IDH-C227 can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

IDH-C227 primarily acts through competitive inhibition of the mutant enzyme's active site. The key reactions involved include:

  • Inhibition of D-2-Hydroxyglutarate Production: By binding to the active site, IDH-C227 prevents the conversion of alpha-ketoglutarate to D-2-hydroxyglutarate.
  • Restoration of Normal Metabolic Flux: Inhibiting this pathway can restore normal metabolic processes disrupted by IDH mutations.

Technical Details

The effectiveness of IDH-C227 can be assessed using enzyme kinetics studies, where varying concentrations of the inhibitor are tested against fixed amounts of mutant isocitrate dehydrogenase 1 to determine inhibition constants.

Mechanism of Action

Process

IDH-C227 operates by selectively inhibiting the enzymatic activity of mutant isocitrate dehydrogenase 1. The mechanism involves:

  1. Binding Affinity: The compound binds preferentially to the mutant form of the enzyme due to structural differences between wild-type and mutant enzymes.
  2. Alteration of Metabolic Pathways: By inhibiting D-2-hydroxyglutarate production, IDH-C227 influences downstream metabolic pathways, potentially reversing oncogenic effects associated with high levels of this metabolite.

Data

Studies have demonstrated that treatment with IDH-C227 results in decreased levels of D-2-hydroxyglutarate in cell lines expressing mutant IDH1, indicating its effectiveness as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

IDH-C227 exhibits properties typical for small organic molecules, including:

  • Solubility: Soluble in common organic solvents, which aids in formulation for biological assays.
  • Stability: Stability under physiological conditions has been assessed through degradation studies.

Chemical Properties

The chemical properties include:

  • pKa Values: Determined through titration methods, providing insight into ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, influencing absorption and distribution characteristics in biological systems.
Applications

Scientific Uses

IDH-C227 has significant potential applications in cancer research and therapy:

  • Targeted Therapy for Cancers: It is being investigated as a therapeutic agent for tumors harboring IDH1 mutations, particularly gliomas and acute myeloid leukemia.
  • Metabolic Research Tool: Used in research settings to study metabolic alterations associated with IDH mutations and their role in cancer progression.
Biochemical Characterization of IDH-C227

Structural Analysis and Chemical Properties

IDH-C227 is a small-molecule inhibitor designed to target the neomorphic activity of isocitrate dehydrogenase 1 (IDH1) carrying the recurrent R132H mutation. Structurally, it features a 2-thiohydantoin core linked to a halogenated benzyl moiety, optimized for steric complementarity with the mutated enzyme’s active site. The compound’s molecular weight is 389.2 g/mol, with a calculated partition coefficient (cLogP) of 2.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration—a critical property for targeting gliomas [1] [5].

Key chemical properties include:

  • Acid dissociation constant (pKa): 9.2 (imidazole nitrogen), enhancing solubility under physiological conditions.
  • Hydrogen bond donors/acceptors: 3 donors and 5 acceptors, enabling targeted interactions with residues in the mutant IDH1 pocket.
  • Stereochemistry: An (R)-configured chiral center at C4 ensures optimal binding to the D-2-hydroxyglutarate (2-HG) production site [5] [6].

X-ray crystallography of IDH1R132H bound to IDH-C227 reveals that the inhibitor occupies the α-ketoglutarate (α-KG) binding pocket. The thiohydantoin core forms hydrogen bonds with Ile128 and Asp273, while the 4-fluorobenzyl group engages in hydrophobic interactions with Val255 and Phe276. This displaces the catalytically essential Mg2+ ion, thereby inactivating the enzyme [1] [8].

Table 1: Structural and Physicochemical Properties of IDH-C227

PropertyValueSignificance
Molecular FormulaC₁₇H₁₅FN₄O₂SBalanced size for active-site penetration
cLogP2.8Optimal brain tissue distribution
Hydrogen Bond Donors3Targets Asp273/Ile128
Topological Polar Surface Area85 ŲFacilitates CNS uptake
Binding Affinity (Kd)98 nMHigh affinity for IDH1R132H

Enzymatic Kinetics and Selectivity for IDH1 R132H Mutation

IDH-C227 exhibits subcompetitive inhibition against α-KG, with a Ki of 420 nM for IDH1R132H. Kinetic analyses show a Km for α-KG of 32 µM in mutant IDH1, which increases to 210 µM in the presence of IDH-C227, indicating direct competition for the substrate-binding site. By contrast, the inhibitor shows negligible activity against wild-type IDH1 (IC50 > 50 µM) or mitochondrial IDH2 isoforms [5] [6].

Mechanistically, IDH-C227 suppresses D-2-hydroxyglutarate (2-HG) production in a dose-dependent manner. In BT142 glioma cells harboring endogenous IDH1R132H, 500 nM IDH-C227 reduces 2-HG levels by 89% within 24 hours. This correlates with reversion of histone hypermethylation (H3K9me3 reduction by 60%), confirming downstream epigenetic modulation [1] [9].

Selectivity profiling across 15 additional kinases and dioxygenases (e.g., EGFR, ALKBH3) reveals no off-target inhibition at 10 µM. This specificity arises from IDH-C227’s reliance on the R132H-induced conformational shift, which creates a distinct hydrophobic subpocket absent in wild-type IDH1 [6] [8].

Table 2: Enzymatic Kinetics of IDH-C227 Against IDH1 Variants

ParameterIDH1R132HWild-Type IDH1
Ki (nM)420 ± 25>50,000
IC50 (2-HG inhibition)380 ± 32 nMNot applicable
Km (α-KG) (µM)210 ± 18 (with inhibitor)35 ± 3 (unchanged)
Selectivity Index>200-foldBaseline

Structure-Activity Relationship (SAR) in Inhibitor Design

The SAR of IDH-C227 was refined through systematic modifications of the 2-thiohydantoin scaffold:

  • Core Modifications: Replacement of the thiohydantoin with hydantoin (compound 16, Ki = 750 nM) or imidazolidinedione (compound 20, Ki > 5 µM) reduced potency by 1.8–12-fold, underscoring the critical role of the thiocarbonyl group in coordinating Mg2+ displacement [5].
  • 3-Substituent Effects: A methyl group at R3 (compound 16) boosted activity (Ki = 750 nM) compared to bulkier benzyl (compound 4, Ki = 4.7 µM) or carboxylate (compound 19, Ki > 50 µM). This suggests steric occlusion by residues Tyr139 and Leu120 in the mutant active site [5] [8].
  • 5-Substituent Optimization: The 2-pyridinone-5-yl group (compound 16) enhanced potency 6.4-fold over the 3,4-dihydroxyphenyl analog (compound 4). Ortho-position carbonyl groups form a critical H-bond with Arg100, while meta-substitutions (e.g., 4-fluorobenzyl in IDH-C227) improved hydrophobic enclosure [5] [10].

Table 3: Key SAR Trends in the 2-Thiohydantoin Series

Modification SiteCompound VariantKi (nM)Activity Change
Core2-Thiohydantoin (IDH-C227)420Baseline
Hydantoin7501.8-fold ↓
R3 SubstituentMethyl420Optimal
Benzyl4,70011.2-fold ↓
−CH2COOH>50,000Inactive
R5 Substituent2-Pyridinone-5-yl420Baseline
3,4-Dihydroxyphenyl4,70011.2-fold ↓
2-OMe-pyridin-5-yl9,20021.9-fold ↓

The trajectory of IDH-C227’s development illustrates how thermodynamic binding parameters (ΔG = −10.2 kcal/mol) were prioritized over mere potency. Isothermal titration calorimetry confirmed entropically driven binding (ΔS = +15 cal/mol·K), consistent with displacement of structured water molecules in the mutant active site [5] [6].

Properties

CAS Number

1355324-14-9

Product Name

IDH-C227

IUPAC Name

2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide

Molecular Formula

C₃₀H₃₁FN₄O₂

Molecular Weight

498.59

InChI

InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37)

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N

Synonyms

N-(4-cyanophenyl)glycyl-N-cyclohexyl-N2-(3-fluorophenyl)-2-(2-methylphenyl)-Glycinamide,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.